molecular formula C12H9ClN2O3 B6414686 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid CAS No. 1262009-96-0

6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid

Cat. No.: B6414686
CAS No.: 1262009-96-0
M. Wt: 264.66 g/mol
InChI Key: PLOLIGNXZDMIGT-UHFFFAOYSA-N
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Description

6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is a derivative of picolinic acid, which is known for its role in zinc absorption and its broad-spectrum antiviral abilities .

Preparation Methods

The synthesis of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a substrate in various organic synthesis reactions . In biology and medicine, it has shown potential as an antiviral agent, particularly against enveloped viruses such as SARS-CoV-2 and influenza A . Additionally, it plays a role in zinc absorption, which is crucial for various physiological processes . In industry, it is used in the development of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid involves its interaction with zinc finger proteins (ZFPs). By binding to these proteins, it disrupts their structure and inhibits their function, which is crucial for viral replication and packaging . This compound specifically blocks the fusion of the virus envelope with the host cell membrane, preventing the entry of the virus into the host cell .

Comparison with Similar Compounds

6-Amino-3-(2-chloro-5-hydroxyphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as picloram and halauxifen-methyl . While picloram is primarily used as a herbicide, this compound has broader applications, including antiviral and zinc absorption roles . Halauxifen-methyl, another picolinic acid derivative, is also used as a herbicide but differs in its specific molecular targets and pathways .

Properties

IUPAC Name

6-amino-3-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-6(16)5-8(9)7-2-4-10(14)15-11(7)12(17)18/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLIGNXZDMIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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